molecular formula C17H17F3N2O B608322 KDS2010 CAS No. 1894207-44-3

KDS2010

Cat. No.: B608322
CAS No.: 1894207-44-3
M. Wt: 322.32 g/mol
InChI Key: XCUXYNYVUMLDKH-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KDS2010 is a novel, potent, and selective reversible monoamine oxidase-B (MAO-B) inhibitor developed as a therapeutic candidate for neurodegenerative and neuroinflammatory disorders, particularly Parkinson’s disease (PD), Alzheimer’s disease (AD), and chemotherapy-induced neuropathic pain . Structurally, it belongs to the α-aminoamide derivatives, featuring a biphenyl moiety that enhances its specificity for MAO-B over MAO-A (selectivity ratio >1,000-fold) . This compound exhibits high bioavailability (>100%) and blood-brain barrier permeability, critical for central nervous system (CNS) drug efficacy .

Chemical Reactions Analysis

Types of Reactions: KDS2010 primarily undergoes reactions related to its role as an MAO-B inhibitor. These reactions include:

Common Reagents and Conditions: The synthesis of this compound involves reagents such as α-aminoamide derivatives and specific catalysts to facilitate the formation of the biphenyl moiety. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Major Products Formed: The primary product formed from the synthesis of this compound is the compound itself, which exhibits high potency and selectivity as an MAO-B inhibitor. The major by-products are typically removed through purification processes to ensure the compound’s efficacy and safety .

Scientific Research Applications

Therapeutic Applications

A. Parkinson's Disease

KDS2010 has shown promising results in preclinical studies as a therapeutic candidate for Parkinson's disease. Key findings from various studies include:

  • Potency and Efficacy : this compound demonstrated superior potency and specificity compared to traditional irreversible MAO-B inhibitors like selegiline. In animal models, it significantly alleviated motor deficits associated with Parkinson's disease, showcasing neuroprotective and anti-neuroinflammatory effects in the nigrostriatal pathway .
  • Pharmacokinetics : The compound exhibited high bioavailability (>100%) and effective blood-brain barrier permeability, making it a viable candidate for clinical use .
  • Safety Profile : In non-human primate studies, this compound displayed virtually no toxicity or adverse side effects, further supporting its potential as a safe treatment option .
StudyModelKey Findings
Park et al. (2020)MPTP mouse modelSignificant recovery from parkinsonism; superior to selegiline
Kim et al. (2021)6-hydroxydopamine modelAlleviated motor dysfunction; high bioavailability
Lee et al. (2022)A53T α-synuclein modelNeuroprotective effects observed

B. Neuropathic Pain

This compound has also been investigated for its analgesic properties in neuropathic pain models:

  • Mechanism of Action : The compound was found to reduce tactile hypersensitivity induced by paclitaxel, suggesting its effectiveness in managing chemotherapy-induced neuropathic pain .
  • Anti-inflammatory Effects : this compound reduced levels of reactive oxygen species and inhibited inflammatory pathways in spinal cord neurons, contributing to pain relief .
StudyModelKey Findings
Zhang et al. (2022)Spinal nerve ligation modelEnhanced mechanical thresholds; reduced ROS production
Lee et al. (2022)Paclitaxel-induced modelSignificant reduction in tactile hypersensitivity

C. Rheumatoid Arthritis

Recent studies have explored the anti-inflammatory effects of this compound in rheumatoid arthritis models:

  • Clinical Score Improvement : In collagen-induced arthritis mice, this compound administration led to significant reductions in clinical scores and paw thickness, indicating its potential to ameliorate joint inflammation .
  • Cytokine Modulation : The treatment resulted in decreased levels of pro-inflammatory cytokines like TNF-α, further supporting its role in managing inflammatory conditions .
StudyModelKey Findings
Kim et al. (2022)Collagen-induced arthritis modelReduced paw thickness; lower TNF-α levels

Mechanism of Action

KDS2010 exerts its effects by selectively inhibiting the catalytic activity of MAO-B. This inhibition prevents the oxidative deamination of dopamine and other biogenic amines, leading to increased levels of these neurotransmitters in the brain. The compound’s reversible inhibition mechanism allows it to interact with MAO-B without permanently deactivating the enzyme, which contributes to its safety and efficacy .

Molecular Targets and Pathways: this compound primarily targets MAO-B in astrocytes, where it inhibits the enzyme’s activity and reduces the synthesis of gamma-aminobutyric acid (GABA) through the putrescine degradation pathway. This reduction in GABA synthesis alleviates the tonic inhibition of dopaminergic neurons, leading to increased dopamine synthesis and release .

Comparison with Similar Compounds

Mechanism of Action :

  • MAO-B Inhibition : KDS2010 reversibly binds to MAO-B, blocking its enzymatic activity, which reduces oxidative stress (via inhibition of H2O2 production) and neurotoxic metabolite synthesis (e.g., MPP+ from MPTP) .
  • Anti-Neuroinflammatory Effects : It suppresses reactive astrogliosis and microglial activation, mitigating neuroinflammation in PD and AD models .
  • GABAergic Modulation : By inhibiting MAO-B-dependent GABA synthesis in astrocytes, this compound restores excitatory-inhibitory balance in synaptic transmission, improving cognitive and motor functions .

This compound distinguishes itself from existing MAO-B inhibitors through its reversible binding mechanism , broader therapeutic efficacy , and superior safety profile . Below is a detailed comparison with key competitors:

Table 1: Comparative Analysis of this compound and Other MAO-B Inhibitors

Parameter This compound Selegiline (Irreversible) Safinamide (Reversible)
Selectivity (MAO-B/MAO-A) >1,000-fold ~100-fold ~1,000-fold
Binding Mechanism Reversible Irreversible Reversible
Neuroprotection Preserves TH+ neurons in PD models Minimal long-term efficacy Moderate efficacy
Anti-Neuroinflammatory Reduces GFAP, Iba1, and iNOS Limited effect Not reported
Metabolic Effects Reduces fat mass in obesity models N/A N/A
Toxicity (NOAEL) 40 mg/kg/day (primates) Narrow therapeutic window Risk of sodium/calcium channel blockade
Clinical Applications PD, AD, neuropathic pain PD only PD and migraine

Key Differentiators :

Reversibility vs. Irreversibility: Unlike selegiline, which irreversibly inactivates MAO-B and requires enzyme regeneration for recovery, this compound’s reversible inhibition allows sustained efficacy without cumulative toxicity . In MPTP-induced PD models, this compound outperformed selegiline in restoring TH+ neurons (70% vs. 20% recovery) and motor function . Safinamide, another reversible inhibitor, has off-target effects (e.g., sodium/calcium channel blockade), increasing risks of adverse events .

Safety and Pharmacokinetics: this compound’s NOAEL (40 mg/kg/day) in primates exceeds the therapeutic dose range (10–25 mg/kg), whereas selegiline exhibits dose-limiting hypertensive crises .

Table 2: In Vitro and In Vivo Efficacy Data

Model This compound Outcome Comparator Outcome Reference
MPTP-Induced PD (Mice) 70% TH+ neuron recovery; 50% reduction in GFAP 20% TH+ recovery (selegiline)
6-OHDA PD (Rats) 60% improvement in stepping test 30% improvement (selegiline)
Paclitaxel Neuropathy 50% reduction in tactile hypersensitivity N/A
APP/PS1 AD (Mice) 40% improvement in Morris water maze N/A

Biological Activity

KDS2010 is a novel reversible inhibitor of monoamine oxidase B (MAO-B), which has garnered attention for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease (AD) and Parkinson’s disease (PD). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on neuroinflammation, and implications for treatment.

This compound functions primarily by inhibiting MAO-B, an enzyme that degrades neurotransmitters and is implicated in the pathophysiology of neurodegenerative diseases. The selective inhibition of MAO-B by this compound leads to a reduction in reactive oxygen species (ROS) production and alleviates neuroinflammatory processes. This results in improved synaptic transmission and cognitive functions.

Key Mechanisms:

  • Reduction of GABA Levels: this compound significantly lowers astrocytic GABA levels, which are often elevated in neurodegenerative conditions. This reduction is linked to improved cognitive functions and memory recovery in animal models .
  • Anti-inflammatory Effects: The compound mitigates astrogliosis and microgliosis, thereby reducing neuroinflammation associated with conditions like AD and PD .
  • Neuroprotective Effects: this compound enhances neuronal survival by blocking the detrimental effects of excessive GABA and ROS on neuronal health .

Animal Studies

Multiple studies have demonstrated the efficacy of this compound in various animal models:

  • Alzheimer's Disease Models: In APP/PS1 mice, long-term administration of this compound resulted in:
    • Significant improvement in memory impairments.
    • Reduction in astrocytic reactivity as evidenced by decreased GFAP expression.
    • Enhanced synaptic plasticity and learning capabilities .
  • Parkinson's Disease Models: In MPTP-induced PD models:
    • This compound treatment alleviated motor deficits and restored normal behavioral patterns.
    • The compound demonstrated superior efficacy compared to traditional irreversible MAO-B inhibitors like selegiline .
  • Neuropathic Pain Models: In spinal nerve ligation-induced neuropathic pain studies:
    • This compound effectively reduced pain responses by modulating the BDNF/TrkB/NR2B signaling pathway, indicating its potential for pain management .

Pharmacokinetics and Safety Profile

This compound has been characterized through various pharmacokinetic studies, showing:

  • High Bioavailability: Greater than 100%, indicating efficient absorption and distribution.
  • Lack of Food Effect: Consistent pharmacokinetic profile regardless of food intake.
  • Safety: Demonstrated low toxicity levels in non-human primates with favorable tolerability profiles for both young adults and elderly populations .

Case Studies

Several clinical trials are underway to evaluate the efficacy of this compound in humans:

  • A Phase 2 clinical trial is currently recruiting participants to assess the safety and efficacy of this compound in patients with mild cognitive impairment due to Alzheimer’s disease. Initial findings suggest promising outcomes related to cognitive enhancement and safety .

Summary Table of Key Findings

Study TypeModelKey FindingsReference
Animal StudyAPP/PS1 MiceMemory improvement; reduced astrogliosis
Animal StudyMPTP PD ModelAlleviated motor deficits; superior to selegiline
Neuropathic Pain StudySpinal Nerve LigationReduced pain responses; modulated BDNF signaling
Clinical TrialAlzheimer’s PatientsSafety and cognitive enhancement; ongoing trial

Q & A

Basic Research Questions

Q. What experimental models and methodologies are used to evaluate KDS2010’s efficacy in Parkinson’s disease (PD) research?

this compound has been tested in multiple PD models, including:

  • MPTP-induced neurotoxicity : Evaluated via TH-positive neuron counts, GFAP/Iba1 staining for neuroinflammation, and behavioral tests (vertical grid, coat hanger) to assess motor deficits .
  • 6-OHDA lesioning : Measured dopaminergic neuron survival and striatal dopamine levels .
  • A53T α-synuclein overexpression : Assessed motor coordination (e.g.,踏板测试) and TH/Nissl staining to quantify neuronal loss . Methodologies include immunohistochemistry, Western blotting for TH/GFAP/iNOS, and kinetic analyses of MAO-B inhibition .

Q. How does this compound’s reversible MAO-B inhibition differ mechanistically from irreversible inhibitors like selegiline?

this compound binds reversibly to MAO-B, avoiding compensatory upregulation of astrocytic GABA synthesis observed with long-term selegiline use. This reversibility preserves therapeutic efficacy without inducing tolerance, as shown in AD and PD models . Additionally, this compound reduces reactive astrocyte-derived hydrogen peroxide and GABA overproduction, mitigating oxidative stress and tonic inhibition of neurons .

Q. What pharmacokinetic and safety profiles support this compound’s translational potential?

  • Non-human primates : No adverse effects (e.g., weight loss, organ toxicity) at 40 mg/kg/day over 4 weeks, with dose-proportional AUClast and Tmax of ~4.7 hours .
  • Rodents : Effective neuroprotection at 10–20 mg/kg/day orally, with bioavailability >100% .

Advanced Research Questions

Q. How do contradictory findings in this compound’s efficacy across PD models inform its therapeutic limitations?

In A53T and 6-OHDA models, this compound showed partial efficacy when administered post-neurodegeneration (3 weeks post-lesion). This suggests timing-dependent neurorestorative effects, where early intervention rescues dormant TH-negative neurons, while delayed treatment primarily mitigates neuroinflammation . Comparative studies with safinamide highlight this compound’s superior reversibility and lack of off-target effects .

Q. What methodological challenges arise in quantifying this compound’s impact on neuroinflammation?

  • Marker variability : GFAP/Iba1 intensity and LCN2 expression in astrocytes are sensitive to dosing schedules and model-specific neuroinflammatory cascades. For example, MPTP-induced LCN2 upregulation was reversed by this compound, but A53T models showed slower response kinetics .
  • Imaging limitations : Confocal 3D rendering of TH/Iba1 colocalization required high-resolution z-stacking to distinguish reactive microglia from astrocytes .

Q. How does this compound’s efficacy in non-PD models (e.g., Alzheimer’s disease, obesity) expand its mechanistic understanding?

  • AD models : this compound reduced hippocampal GABA levels and rescued memory deficits in APP/PS1 mice, independent of Aβ pathology, suggesting MAO-B’s role in synaptic inhibition .
  • Obesity models : this compound decreased fat accumulation in high-fat-diet mice without altering food intake, implicating MAO-B in astrocyte-mediated energy expenditure .

Q. What experimental design considerations are critical for assessing this compound’s long-term neuroprotection?

  • Dosing windows : Pretreatment (29 days) vs. posttreatment (72 hours post-MPTP) regimens revealed distinct mechanisms: pretreatment prevented TH<sup>+</sup> cell loss, while posttreatment reactivated dormant neurons .
  • Control comparisons : Safinamide and selegiline were used to isolate reversibility-specific effects, with irreversible inhibitors failing to suppress compensatory GABA synthesis .

Q. Methodological Resources

  • Data interpretation : Use standardized quantification tools (e.g., ImageJ for GFAP intensity; Prism for dose-response curves) to minimize bias .
  • Behavioral assays : Vertical grid and coat hanger tests require blinded scoring to ensure reproducibility in motor deficit assessments .

For further details, refer to primary studies in Sci. Adv. (2019) and Nature Metabolism (2023).

Properties

CAS No.

1894207-44-3

Molecular Formula

C17H17F3N2O

Molecular Weight

322.32 g/mol

IUPAC Name

(2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide

InChI

InChI=1S/C17H17F3N2O/c1-11(16(21)23)22-10-12-2-4-13(5-3-12)14-6-8-15(9-7-14)17(18,19)20/h2-9,11,22H,10H2,1H3,(H2,21,23)/t11-/m0/s1

InChI Key

XCUXYNYVUMLDKH-NSHDSACASA-N

SMILES

C[C@H](NCC1=CC=C(C2=CC=C(C(F)(F)F)C=C2)C=C1)C(N)=O.OS(=O)(C)=O

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KDS-2010;  KDS 2010;  KDS2010

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
KDS2010
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
KDS2010
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
KDS2010
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
KDS2010
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
KDS2010
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
KDS2010

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.